N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt, >=90% (TLC)
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Overview
Description
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is a water-soluble aniline derivative. It is commonly used as a chromogenic substrate in biochemical assays, particularly in diagnostic testing and biochemical experiments. This compound is known for its high molar absorption intensity, making it highly sensitive in colorimetric determinations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt typically involves the reaction of 3,5-dimethoxyaniline with 1,3-propanesultone under basic conditions to introduce the sulfopropyl group. The reaction is carried out in an aqueous medium, and the product is isolated as a sodium salt to enhance its solubility in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is often obtained as a white crystalline powder with high water solubility and stability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoneimine derivatives.
Substitution: The methoxy groups can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxidase enzymes.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoneimine derivatives are the major products formed during oxidation.
Substitution: Depending on the substituent introduced, various functionalized derivatives can be obtained.
Scientific Research Applications
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic reagent in colorimetric assays to detect the presence of specific analytes.
Biology: Employed in enzyme assays to measure the activity of oxidase enzymes.
Medicine: Utilized in diagnostic kits for the determination of glucose, cholesterol, and other metabolites.
Industry: Applied in the production of diagnostic reagents and biochemical testing kits.
Mechanism of Action
The compound exerts its effects through its ability to undergo colorimetric reactions. In the presence of specific enzymes and substrates, it forms colored products that can be quantitatively measured. The molecular targets include oxidase enzymes, which catalyze the oxidation of the compound to produce a colored quinoneimine derivative.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline sodium salt
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine sodium salt
Uniqueness
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is unique due to its high molar absorption intensity and wide pH range adaptability. Unlike some similar compounds, it maintains stability and high sensitivity in various biochemical assays, making it a preferred choice for diagnostic applications.
Properties
Molecular Formula |
C11H17NNaO6S |
---|---|
Molecular Weight |
314.31 g/mol |
InChI |
InChI=1S/C11H17NO6S.Na/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16;/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16); |
InChI Key |
UVKSMKOQDVSNBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC(CS(=O)(=O)O)O)OC.[Na] |
Origin of Product |
United States |
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